molecular formula C8H9BrIN B13890395 2-(5-Bromo-2-iodophenyl)ethan-1-amine

2-(5-Bromo-2-iodophenyl)ethan-1-amine

Cat. No.: B13890395
M. Wt: 325.97 g/mol
InChI Key: CPWDOGVBIROOMF-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-iodophenyl)ethan-1-amine is a halogenated aromatic amine featuring a bromine atom at the 5-position and an iodine atom at the 2-position of the phenyl ring, with an ethylamine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-iodophenyl)ethan-1-amine typically involves the halogenation of a phenyl ring followed by the introduction of an ethanamine group. One common method involves the bromination and iodination of a phenyl ring, followed by the reaction with an ethanamine derivative. The reaction conditions often require the use of specific solvents, temperatures, and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using bromine and iodine sources, followed by amination reactions. The process is optimized to ensure cost-effectiveness, safety, and environmental compliance. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-iodophenyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Coupling Reactions: Palladium catalysts and boron reagents in the presence of bases.

Major Products Formed

    Substitution Products: Various substituted phenyl ethanamines.

    Oxidation Products: Corresponding phenyl ethanone derivatives.

    Reduction Products: Dehalogenated phenyl ethanamines.

    Coupling Products: Biaryl compounds and other complex structures.

Scientific Research Applications

2-(5-Bromo-2-iodophenyl)ethan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-iodophenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms allows it to participate in halogen bonding and other non-covalent interactions, influencing its biological activity. The ethanamine group can interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, synthesis routes, and biological activities:

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Synthesis Method Reported Bioactivity
2-(5-Bromo-2-iodophenyl)ethan-1-amine 5-Br, 2-I C₈H₈BrIN ~314.97* Likely via Ullmann coupling or Buchwald-Hartwig amination (inferred) Not directly studied; inferred from analogs
2-(5-Bromo-2-chlorophenoxy)ethan-1-amine 5-Br, 2-Cl (phenoxy) C₈H₉BrClNO 250.52 Substitution reactions (specifics N/A) N/A
1-(5-Bromo-2-methylphenyl)ethanamine 5-Br, 2-CH₃ C₉H₁₂BrN 214.10 Alkylation of amines (inferred) N/A
2-(4-Bromo-1H-indol-3-yl)ethan-1-amine 4-Br (indole core) C₁₀H₁₀BrN₂ 253.11 Suzuki-Miyaura coupling Psychoactive potential (psilocybin analog)
2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine 4-Br, 2,5-(OCH₃)₂ C₁₀H₁₄BrNO₂ 276.13 SNAr reactions with methoxy groups Serotonin receptor modulation

*Calculated molecular weight based on atomic masses.

Key Observations:

Halogen Effects: The iodine atom in this compound increases molecular weight (~315 g/mol) compared to chloro (250.52 g/mol) or methyl (214.10 g/mol) analogs. Bromine and iodine are both electron-withdrawing groups, which could stabilize the aromatic ring and influence reactivity in substitution or coupling reactions .

Synthetic Routes :

  • Halogenated phenyl ethylamines are typically synthesized via cross-coupling reactions (e.g., Suzuki for brominated indoles ) or nucleophilic aromatic substitution (e.g., methoxy group introduction ). For the target compound, iodine’s poor leaving-group ability may necessitate specialized conditions, such as copper-catalyzed Ullmann couplings .

Bioactivity Trends :

  • Brominated indole derivatives (e.g., 2-(4-Bromo-1H-indol-3-yl)ethan-1-amine) exhibit psychoactive properties, suggesting that the target compound’s halogenated aromatic system may interact with serotonin receptors .
  • Methoxy-substituted analogs (e.g., 2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine) show β-arrestin-biased agonism at 5HT2AR, highlighting the role of substituent positioning in receptor selectivity .

Enzymatic Assays: Ethylamine derivatives like 2-(4-nitrophenyl)ethan-1-amine are used as donors/acceptors in transaminase assays, achieving >95% specific activity under optimized conditions .

Properties

Molecular Formula

C8H9BrIN

Molecular Weight

325.97 g/mol

IUPAC Name

2-(5-bromo-2-iodophenyl)ethanamine

InChI

InChI=1S/C8H9BrIN/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3-4,11H2

InChI Key

CPWDOGVBIROOMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CCN)I

Origin of Product

United States

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